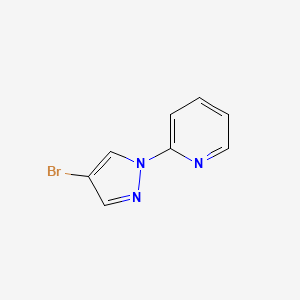

2-(4-Bromo-1h-pyrazol-1-yl)pyridine

説明

Overview of Heterocyclic Compounds in Advanced Chemistry

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, form a vast and vital class of substances. Their structural diversity and reactivity have made them indispensable in numerous scientific and industrial fields.

Nitrogen-containing heterocycles are of paramount importance in chemistry and biology. wisdomlib.orgopenmedicinalchemistryjournal.com These compounds are not merely laboratory curiosities; they are fundamental to life itself, forming the core structures of many natural products like alkaloids, vitamins, and hormones. openmedicinalchemistryjournal.comresearchgate.net In medicinal chemistry, nitrogen heterocycles are a cornerstone of drug design, with their structures being integral to a vast array of pharmaceuticals. openmedicinalchemistryjournal.comelsevierpure.com Their ability to engage in various non-covalent interactions, such as hydrogen bonding, and to coordinate with metal ions makes them ideal scaffolds for developing new therapeutic agents and functional materials. openmedicinalchemistryjournal.comfrontiersin.org The applications of these compounds extend to agrochemicals, polymers, dyes, and as precursors in the synthesis of other complex organic molecules. openmedicinalchemistryjournal.comelsevierpure.com

Among the myriad of nitrogen heterocycles, pyrazole (B372694) and pyridine (B92270) hold a special place. Pyrazole, an aromatic five-membered ring with two adjacent nitrogen atoms, is a versatile building block in organic synthesis. mdpi.comwikipedia.orgnih.gov Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. globalresearchonline.net The pyrazole ring is electron-rich and can be readily functionalized, allowing for the synthesis of a diverse array of derivatives. mdpi.comencyclopedia.pub

Pyridine, a six-membered aromatic heterocycle, is a common structural motif in natural products and pharmaceuticals. acs.org Its chemical properties, including its basicity and ability to participate in various reactions, make it a valuable component in organic synthesis and coordination chemistry. researchgate.net In inorganic chemistry, both pyrazole and pyridine are widely used as ligands to form metal complexes with diverse applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netontosight.ai

The Emergence of Pyrazole-Pyridine Derivatives as Ligands and Bioactive Scaffolds

The combination of pyrazole and pyridine rings into a single molecular entity gives rise to pyrazole-pyridine hybrid systems. These compounds have garnered significant interest due to their unique properties and potential applications.

The development of pyrazole-pyridine derivatives as ligands is not a recent phenomenon. A notable example is 2,6-bis(pyrazol-1-yl)pyridine (bpp), a tridentate ligand that has been extensively studied in coordination chemistry. ontosight.ainih.gov The bpp ligand is known for its ability to form stable complexes with a variety of metal ions, and these complexes have been investigated for their interesting magnetic, optical, and electronic properties. nih.gov The success of bpp and other related ligand systems has paved the way for the exploration of a wider range of pyrazole-pyridine derivatives, each with its own unique set of properties and potential applications. nih.govnih.gov

Structure

3D Structure

特性

IUPAC Name |

2-(4-bromopyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTMKCJYDXTYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463025 | |

| Record name | 2-(4-bromo-1h-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77556-27-5 | |

| Record name | 2-(4-bromo-1h-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromo-pyrazol-1-yl)-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Profile of 2 4 Bromo 1h Pyrazol 1 Yl Pyridine

Established Synthetic Pathways for Pyrazole-Pyridine Linkages

The construction of the pyrazole-pyridine scaffold is central to the synthesis of the target molecule. Various methodologies have been developed to achieve this linkage, primarily revolving around direct N-arylation and cross-coupling reactions.

Direct N-Alkylation and Arylation Approaches for Pyrazole Rings

Direct N-arylation of a pyrazole ring with a suitable pyridine derivative is a primary strategy for forming the desired C-N bond. This approach typically involves the reaction of a pyrazole with a halo-substituted pyridine in the presence of a base. The regioselectivity of this reaction is a critical aspect, as pyrazoles possess two reactive nitrogen atoms. The substitution pattern on the pyrazole ring and the reaction conditions can influence which nitrogen atom undergoes arylation.

In a related context, microwave-mediated N-arylation has been shown to be an efficient method for synthesizing N-aryl compounds, such as 4-anilinoquinazolines, from chloro-substituted precursors. nih.gov This technique often allows for rapid and high-yield reactions in more environmentally benign solvents like a THF/water mixture. nih.gov While not directly applied to this compound in the reviewed literature, this methodology presents a potential avenue for its synthesis.

Another approach involves the activation of pyridine N-oxides. Treatment of a pyridine-N-oxide with an activating agent enhances the electrophilicity at the 2-position, facilitating nucleophilic attack by the pyrazole. acs.org This method provides a mild alternative to traditional nucleophilic aromatic substitution (SNAr) reactions. acs.org

Cross-Coupling Reactions in the Construction of Aryl-Heteroaryl Bonds

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and they are widely employed in the synthesis of biaryl and aryl-heteroaryl compounds.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is instrumental in synthesizing a variety of biaryl compounds, including those containing heterocyclic rings. libretexts.orgorganic-chemistry.org For the synthesis of pyrazole-pyridine linkages, this could involve coupling a pyrazolylboronic acid or ester with a halopyridine, or a pyridylboronic acid with a halopyrazole. organic-chemistry.orgresearchgate.net

The success of the Suzuki-Miyaura coupling often depends on the choice of catalyst, ligands, and reaction conditions. organic-chemistry.orgbeilstein-journals.org Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of nitrogen-containing heterocycles, which can sometimes inhibit catalyst activity. organic-chemistry.org These advanced catalytic systems have demonstrated broad substrate scope and high yields, even with challenging substrates. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | 48 | 14-28 | nih.gov |

| Pd₂(dba)₃ | S-Phos | K₃PO₄ | THF | 50 | 72 | up to 99 | beilstein-journals.org |

This table presents generalized conditions and yields may vary based on specific substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance. wikipedia.org While direct application to the synthesis of this compound was not explicitly found, the principles of this reaction are highly relevant for the formation of the N-aryl bond between the pyrazole and pyridine rings.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The choice of ligand is crucial and has evolved over time, with sterically hindered phosphines often providing superior results. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl product. wikipedia.org

It's important to note that unprotected NH groups on the pyrazole ring can lead to side reactions, such as polymerization, under Buchwald-Hartwig conditions. researchgate.net Therefore, protection of the pyrazole nitrogen may be necessary before attempting the coupling reaction. researchgate.net

Synthesis of this compound Precursors

The successful synthesis of the target compound relies on the availability of suitably functionalized precursors, namely halogenated pyrazoles and pyridines.

Preparation of Halogenated Pyrazoles and Pyridines

4-Bromopyrazole: This key precursor can be synthesized through various methods. A common approach is the direct bromination of 1H-pyrazole using a brominating agent like N-bromosuccinimide (NBS) in water. chemicalbook.com Another efficient method involves a one-pot, solvent-free reaction of 1,3-diketones with arylhydrazines and N-bromosaccharin (NBSac) in the presence of silica (B1680970) gel-supported sulfuric acid, which offers regioselective synthesis of 4-bromopyrazole derivatives. jmcs.org.mxscielo.org.mx 4-Bromopyrazole serves as a crucial starting material for subsequent coupling reactions. chemicalbook.comscbt.com

2-Halopyridines: 2-Halopyridines are commercially available or can be synthesized through various established methods. These compounds are essential coupling partners in the synthesis of 2-substituted pyridines. Advances in transition-metal-free C-H functionalization of six-membered heteroaromatic N-oxides have provided novel routes to 2-halopyridines. researchgate.net Additionally, nickel-catalyzed reductive couplings of 2-halopyridines can be employed for the synthesis of bipyridine structures, showcasing the reactivity of the C-X bond. acs.org The arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with Grignard reagents have also been developed as a method for regioselective functionalization. nih.govdntb.gov.ua

Functionalization of Pyrazole and Pyridine Rings Prior to Coupling

The synthesis of this compound and its analogs often relies on the strategic coupling of pre-functionalized pyrazole and pyridine rings. This approach allows for precise control over the final substitution pattern of the molecule. A common strategy involves the nucleophilic substitution reaction between a halogenated pyridine and a pyrazole salt. For instance, the synthesis of related 2,6-di(pyrazol-1-yl)pyridine derivatives has been achieved by reacting the sodium salt of a functionalized pyrazole, such as ethyl pyrazole-4-carboxylate, with a di-substituted pyridine like 2,6-dibromopyridine. researchgate.net This type of reaction, typically conducted at elevated temperatures in a solvent like diglyme, demonstrates that a pre-existing substituent on the pyrazole ring (an ethyl carboxy group at C4) can be carried through the coupling process.

Similarly, the pyridine ring can be functionalized prior to the coupling step. A notable example starts from 2,6-dihydroxy-isonicotinic acid, which undergoes a multi-step synthesis to produce 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine. researchgate.net This method highlights the preparation of a functionalized pyridine core that is subsequently coupled with pyrazole. Another versatile starting material for the pyridine moiety is 4-bromo-2,6-difluoropyridine. nih.gov The high reactivity of the fluorine atoms allows for selective stepwise substitution with nucleophiles like pyrazolates, while the bromo group at the 4-position remains intact for subsequent functionalization, such as through palladium-catalyzed cross-coupling reactions. nih.gov

The pyrazole ring itself is typically prepared with the desired functionality before coupling. For the target compound, this would involve using 4-bromopyrazole as the starting material. The synthesis of substituted pyrazoles can be achieved through various cyclocondensation reactions. chim.it For example, 1,3-dicarbonyl compounds can react with hydrazine (B178648) derivatives to form the pyrazole core. The bromination of the pyrazole ring at the C4-position is a key step, often achieved using brominating agents. This C4-halogenation is a crucial prerequisite for introducing a variety of substituents via cross-coupling reactions later in the synthetic sequence. mdpi.com

Advanced Synthetic Strategies for Analogs and Derivatives

Building upon the core structure of this compound, advanced synthetic strategies enable the creation of a diverse library of analogs and derivatives through regioselective functionalization and multi-component reactions.

Regioselective Functionalization of the Pyridine Moiety

Once the 2-(pyrazol-1-yl)pyridine scaffold is assembled, the pyridine ring can be further modified in a regioselective manner. One powerful strategy involves creating a reactive handle at a specific position on the pyridine ring. For example, a hydroxymethyl group at the 4-position of a 2,6-di(pyrazol-1-yl)pyridine system can be converted into a bromomethyl group by treatment with hydrobromic acid. researchgate.net This bromomethyl derivative serves as a potent precursor for introducing a wide range of new functional groups at the pyridine's 4-position by reaction with various nucleophiles. researchgate.net

An orthogonal synthetic approach utilizes multi-halogenated pyridines, such as 4-bromo-2,6-difluoropyridine. nih.gov In this strategy, the fluorine atoms are selectively displaced first in nucleophilic substitution reactions. The bromine atom at the 4-position is less reactive under these conditions and can be used in subsequent palladium-catalyzed cross-coupling reactions, like the Suzuki or Sonogashira reactions, to introduce aryl or alkynyl groups. nih.gov This method provides precise control over the functionalization at different positions of the pyridine ring.

More advanced photochemical methods are also being developed for the functionalization of pyridines. nih.gov These methods can proceed via pyridinyl radical intermediates, which are generated by the single-electron reduction of pyridinium (B92312) ions. This mechanism can lead to different positional selectivity compared to classical methods like Minisci chemistry, offering novel pathways for C-H functionalization. nih.gov

Introduction of Diverse Substituents on the Pyrazole Ring

The bromine atom at the C4-position of the pyrazole ring in this compound is a key feature for synthetic diversification. This halogen provides a reactive site for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent method used to form new carbon-carbon bonds by reacting the bromo-pyrazole with boronic acids or esters. mdpi.comsmolecule.com This allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4-position.

Direct arylation is another powerful technique for functionalizing the pyrazole ring. smolecule.com This method creates C-C bonds by directly coupling the C-H bonds of arenes with the halogenated pyrazole, often under palladium catalysis. This avoids the need to pre-synthesize organometallic reagents like boronic acids.

The synthesis of the initial pyrazole ring can also be tailored to include various substituents. The choice of the 1,3-dicarbonyl compound and the hydrazine derivative in the initial cyclocondensation reaction determines the substitution pattern of the resulting pyrazole. nih.govtandfonline.com For instance, using substituted hydrazines allows for the introduction of different groups at the N1 position. While the target compound has an unsubstituted N1 that bonds to the pyridine, analogs can be synthesized using this method. The Vilsmeier-Haack reaction can be used to introduce formyl groups onto a pre-formed pyrazole ring, which can then be converted into other functionalities. nih.gov

Multi-component Reactions for Complex Structure Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer an efficient route to complex molecular architectures. thieme-connect.de These reactions are highly atom-economical and can rapidly generate structural diversity. acs.org For the synthesis of complex heterocyclic systems related to 2-(pyrazol-1-yl)pyridines, MCRs provide a powerful tool.

Specifically, one-pot syntheses of 1H-pyrazolo[3,4-b]pyridines, which are fused analogs of the target structure, have been developed. A mild, catalyst-free multi-component approach can utilize simple starting materials like an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine to quickly build the pyrazolo[3,4-b]pyridine core. thieme-connect.de The substituents on the starting materials directly translate to diversity in the final products.

Other MCRs have been developed for the synthesis of highly substituted pyridines and pyrazoles separately. A one-pot, four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can efficiently produce substituted 3-cyanopyridines. acs.org Similarly, MCRs are widely used for synthesizing pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, by reacting aldehydes, malononitrile, and pyrazolones in a one-pot sequence. nih.gov These strategies highlight the potential for using MCRs to assemble complex structures that incorporate both pyrazole and pyridine motifs in a highly efficient manner.

Catalytic Applications of 2 4 Bromo 1h Pyrazol 1 Yl Pyridine and Its Complexes

Transition Metal Catalysis Mediated by Pyrazole-Pyridine Ligands

Pyrazole-pyridine ligands, such as 2-(4-bromo-1H-pyrazol-1-yl)pyridine, are analogous to the well-studied 2,2'-bipyridine (B1663995) ligands. researchgate.net However, they offer distinct advantages due to the ease of their synthesis and the potential for functionalization, which allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net These ligands can form stable chelate structures with a variety of transition metals, including palladium and copper, which are pivotal in many catalytic processes. researchgate.netbeilstein-journals.orgnih.gov

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. The this compound scaffold can participate in or mediate these reactions, leveraging the reactivity of the bromine substituent and the coordinating ability of the pyrazole-pyridine unit.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. beilstein-journals.orgyoutube.comchemscene.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca In the context of this compound, the bromine atom on the pyrazole (B372694) ring serves as a handle for palladium-catalyzed reactions such as Suzuki and Sonogashira couplings.

In a typical Suzuki coupling, an organoboron compound reacts with an organic halide in the presence of a palladium catalyst and a base. For instance, the coupling of a bromo-substituted heterocycle with phenylboronic acid can yield the corresponding phenyl-substituted product. beilstein-journals.org Similarly, the Sonogashira coupling involves the reaction of a terminal alkyne with an organic halide, catalyzed by palladium and a copper co-catalyst, to form a new C-C bond. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | Aryl/Heteroaryl Halide, Organoboron Reagent | Pd(0) or Pd(II) catalyst, Base | Biaryl or Heterobiaryl |

| Sonogashira Coupling | Aryl/Heteroaryl Halide, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Heteroaryl-alkyne |

This table provides a generalized overview of palladium-catalyzed cross-coupling reactions.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed transformations for certain coupling reactions. nih.gov Copper(I) catalysts are particularly effective in promoting cycloaddition reactions. For example, the copper-catalyzed cycloaddition of alkynes with 4-bromosydnones provides a regioselective route to bromopyrazoles. nih.gov While not directly involving this compound as a starting material, this methodology highlights the utility of copper in synthesizing functionalized pyrazole rings, which are key components of the ligand itself.

Furthermore, copper-catalyzed Michael additions have been developed for the synthesis of polysubstituted pyrazoles from α-halohydrazones and terminal alkynes. acs.org This demonstrates the versatility of copper catalysis in constructing the pyrazole core structure.

C-H Activation and Functionalization

Direct C-H activation and functionalization represent a highly atom-economical and environmentally benign approach to organic synthesis. rsc.org This strategy avoids the pre-functionalization of substrates, streamlining synthetic routes. Pyridine (B92270) and its derivatives are important targets for C-H functionalization due to their prevalence in pharmaceuticals and functional materials. rsc.orgnih.gov

The regioselectivity of C-H activation in pyridine rings is a significant challenge due to the electronic properties of the heterocycle. nih.govresearchgate.net The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack, while its Lewis basicity can lead to catalyst inhibition. rsc.org Generally, C-H activation can be directed to different positions (C2, C3, or C4) depending on the reaction conditions and the directing groups present on the pyridine ring. nih.govnih.gov

For instance, in palladium-catalyzed arylations, the presence of electron-withdrawing groups on the pyridine ring can influence the regioselectivity, favoring functionalization at the C3 or C4 positions. nih.gov The electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond can disfavor activation at the C2 and C6 positions. nih.gov

Table 2: Factors Influencing Regioselectivity in Pyridine C-H Activation

| Factor | Influence on Regioselectivity |

| Electronic Effects | Electron-withdrawing groups can direct functionalization to C3 and C4 positions. nih.gov |

| Steric Effects | Bulky substituents can hinder access to certain C-H bonds. nih.gov |

| Directing Groups | Coordination of a directing group to the metal center can favor ortho-C-H activation. researchgate.net |

| Ligand Design | The choice of ligand can steer the reaction towards a specific C-H bond. |

This table summarizes key factors that control the position of C-H functionalization on a pyridine ring.

The design of the ligand is crucial for achieving high efficiency and selectivity in transition metal-catalyzed C-H functionalization. acs.org Pyrazole-pyridine ligands, by coordinating to the metal center, can play a significant role in directing the C-H activation to a specific position. The bidentate nature of these ligands can create a pre-organized geometry around the metal, facilitating the approach and cleavage of a targeted C-H bond.

The ability to easily modify the pyrazole-pyridine scaffold allows for systematic tuning of the ligand's properties. researchgate.net For example, introducing substituents on either the pyrazole or pyridine ring can alter the steric and electronic environment around the metal center, thereby influencing the catalytic activity and selectivity of the C-H functionalization process. This tunability is essential for developing catalysts tailored for specific substrates and transformations.

Other Catalytic Systems (e.g., Lewis Acid Catalysis)

Complexes of pyrazolyl-pyridine ligands can function as Lewis acid catalysts, activating substrates for a variety of organic transformations. The Lewis acidity of the metal center is modulated by the electronic properties of the pyrazolyl-pyridine ligand. An electron-withdrawing substituent, such as the bromo group in this compound, would be expected to enhance the Lewis acidity of the coordinated metal center, potentially increasing its catalytic activity.

For instance, gold(III) complexes with bis(pyridine) ligands have been investigated as Lewis acid catalysts. DFT calculations have shown that the electronic nature of the pyridine ligands influences the catalytic activity of the gold(III) center in reactions like the cyclopropanation of propargyl esters. acs.org Although not involving a pyrazolyl-pyridine, this highlights the principle of ligand electronic effects on Lewis acid catalysis. It is plausible that a this compound complex of a suitable metal could exhibit enhanced Lewis acidity and thus be a competent catalyst for various reactions, including Diels-Alder reactions, Michael additions, and other organic transformations that benefit from Lewis acid activation.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For complexes of pyrazolyl-pyridine ligands, mechanistic studies often focus on the role of the ligand in stabilizing reactive intermediates and facilitating key elementary steps such as oxidative addition, reductive elimination, and migratory insertion.

Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of catalytic reactions involving transition metal complexes. For pyrazolyl-pyridine systems, DFT calculations have been employed to investigate reaction pathways, transition state geometries, and the electronic structure of intermediates.

A study on a rhenium(I) pyridylpyrazole complex, [Re(PyPzH)(CO)₃Cl] (where PyPzH = 2-(1H-pyrazol-3-yl)pyridine), utilized DFT and time-dependent DFT (TD-DFT) to explore its potential in photocatalytic CO₂ reduction. scispace.com The calculations revealed that the highest occupied molecular orbital (HOMO) is primarily located on the Re(I) center, the chloride, and the carbonyl ligands, while the lowest unoccupied molecular orbital (LUMO) is centered on the pyridylpyrazole ligand. scispace.com This electronic distribution is critical for the metal-to-ligand charge transfer (MLCT) process that initiates the photocatalytic cycle. scispace.com The study also calculated the reaction enthalpies for the dissociation of the chloride ligand, a key step in generating the catalytically active species. scispace.com

The following table summarizes key computational data for the [Re(PyPzH)(CO)₃Cl] complex, which can serve as a model for understanding the potential electronic properties of a complex with this compound.

| Parameter | Value | Reference |

| HOMO location | dπ-orbitals of Re(I), Cl, and CO | scispace.com |

| LUMO location | PyPzH moiety | scispace.com |

| Calculated MLCT band (λmax) | 331 nm | scispace.com |

It is important to note that the bromo-substituent in this compound would likely alter the energies of the HOMO and LUMO, thereby affecting the photophysical and catalytic properties of its corresponding complexes.

The direct observation of catalytic intermediates is a powerful method for validating proposed reaction mechanisms. Various spectroscopic techniques are employed for this purpose, including nuclear magnetic resonance (NMR), infrared (IR), and time-resolved spectroscopies.

In the context of pyrazolyl-pyridine complexes, spectroscopic methods have been used to identify and characterize key species in catalytic cycles. For example, in the study of the photorearrangement of pyridazine (B1198779) N-oxide, time-resolved resonance Raman (TR³) and time-resolved infrared (TRIR) spectroscopy were instrumental in detecting short-lived intermediates. nih.gov While not a catalytic system involving a metal complex, this work demonstrates the utility of these techniques in identifying transient species with high temporal and structural resolution.

A study on an iron-type nitrile hydratase utilized electron paramagnetic resonance (EPR) spectroscopy to trap and identify a catalytically competent intermediate during the hydration of nitriles. marquette.edu The use of a eutectic NaCl/H₂O system allowed the reaction to be studied at -20 °C, slowing down the catalytic cycle and enabling the accumulation of an intermediate for EPR detection. marquette.edu DFT calculations were then used to correlate the observed EPR signals with proposed structures of the intermediates. marquette.edu

The following table presents spectroscopic data for an intermediate observed in the nitrile hydratase reaction, which showcases the type of information that can be obtained to elucidate a catalytic mechanism.

| Spectroscopic Technique | Observed Signal | Assignment | Reference |

| EPR | g-values: 2.310, 2.136, 1.960 | Catalytically competent intermediate (NHaseINT) | marquette.edu |

Should complexes of this compound be employed in catalysis, similar spectroscopic techniques could be applied to identify and characterize the intermediates involved in their catalytic cycles, providing crucial insights into their mode of action.

Medicinal Chemistry and Biological Activity of 2 4 Bromo 1h Pyrazol 1 Yl Pyridine Derivatives

Pyrazole (B372694) and Pyridine (B92270) Scaffolds in Drug Discovery

The strategic combination of pyrazole and pyridine rings into a single molecular entity has been a fruitful endeavor in the quest for novel therapeutic agents. Both pyrazole and pyridine are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds and approved drugs. Their unique electronic and structural features allow for versatile interactions with various biological targets.

Diverse Pharmacological Activities of Pyrazole Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a multitude of therapeutic agents. avantorsciences.com This scaffold is present in a range of drugs with diverse therapeutic applications, demonstrating its versatility in drug design. acs.org The chemical and biological significance of pyrazole derivatives is well-documented, with research highlighting their potential in treating a wide array of diseases. nih.gov

The pharmacological spectrum of pyrazole-containing compounds is extensive, encompassing anti-inflammatory, analgesic, anticancer, antimicrobial, and antipsychotic activities. avantorsciences.comacs.org For instance, celecoxib (B62257) is a well-known anti-inflammatory drug built upon a pyrazole core. avantorsciences.com Other examples include the antipsychotic agent CDPPB and the anti-obesity drug rimonabant, which further underscore the pharmacological importance of this scaffold. acs.org The ability of the pyrazole ring to be readily functionalized allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for the synthesis of new drug candidates. nih.gov

Pyridine Derivatives as Biologically Active Compounds

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental scaffold in medicinal chemistry. nih.gov Its presence in numerous natural products and synthetic compounds with significant biological activity highlights its importance in drug discovery. researchgate.net Pyridine derivatives are sought after in the pharmaceutical industry due to their favorable properties, such as improved solubility and bioavailability of less soluble molecules. nih.gov

The biological activities of pyridine-containing compounds are vast and varied. They have been identified as potent agents in several therapeutic areas, including oncology, infectious diseases, and cardiovascular conditions. researchgate.netnih.gov The adaptability of the pyridine nucleus allows for extensive structural modifications, enabling medicinal chemists to develop novel compounds with enhanced biological utility. nih.gov This has led to the development of numerous FDA-approved drugs containing the pyridine scaffold.

In Vitro and In Vivo Biological Evaluation of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine Analogs

The biological evaluation of analogs based on the this compound scaffold has revealed their potential as modulators of key cellular processes. These evaluations often involve a combination of in vitro assays to determine their direct effects on specific molecular targets and in vivo studies to assess their efficacy in a more complex biological system.

Enzyme Inhibition Studies (e.g., Kinase Inhibition)

A significant area of investigation for 2-(1H-pyrazol-1-yl)pyridine derivatives has been their ability to inhibit enzymes, particularly protein kinases. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and fibrosis. Therefore, the development of kinase inhibitors is a major focus of modern drug discovery.

Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Several pyrazole-based compounds have been investigated as inhibitors of Aurora kinases. nih.gov

In the pursuit of novel Aurora kinase inhibitors, a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were designed and synthesized. nih.gov One of the most promising compounds from this series, denoted as P-6, demonstrated potent inhibition of Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM. nih.gov This compound also exhibited significant cytotoxicity against HCT 116 and MCF-7 cancer cell lines. nih.gov The study highlighted the potential of the pyrazole scaffold as a platform for developing effective Aurora kinase inhibitors. nih.gov

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line(s) | Cytotoxicity (IC50, µM) | Reference |

| P-6 | Aurora-A | 0.11 ± 0.03 | HCT 116, MCF-7 | 0.37–0.44 | nih.gov |

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta (TGF-β) type I receptor kinase, is a key mediator of TGF-β signaling. Dysregulated ALK5 activity is associated with fibrosis and cancer progression. A series of 2-(1H-pyrazol-1-yl)pyridines have been identified as potent inhibitors of ALK5. nih.gov

Research has led to the discovery of compounds such as PF-03671148, a 2-(1H-pyrazol-1-yl)pyridine derivative, which effectively inhibits ALK5. nih.gov Modeling of these compounds within the ALK5 kinase domain has allowed for the optimization of their potency through substitutions on the pyrazole core. nih.gov In vitro studies have shown that these analogs can produce a dose-dependent reduction in TGF-β-induced fibrotic gene expression in human fibroblasts. nih.gov Furthermore, topical application of PF-03671148 in a rat wound repair model resulted in a similar decrease in fibrotic gene expression, suggesting their potential utility in preventing dermal scarring. nih.gov

| Compound | Target Kinase | Biological Effect | Model System | Reference |

| PF-03671148 | ALK5 | Dose-dependent reduction in TGFβ-induced fibrotic gene expression | Human fibroblasts | nih.gov |

| PF-03671148 | ALK5 | Reduction in fibrotic gene expression | Rat wound repair model | nih.gov |

Human Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and represents a significant target for the development of therapeutics for autoimmune diseases and cancer. researchgate.net Research into pyrazole-containing molecules has revealed their potential as DHODH inhibitors.

p21-Activated Kinase 4 (PAK4) Inhibition

p21-Activated kinase 4 (PAK4) is a member of the PAK family of serine/threonine kinases and is overexpressed in numerous tumor tissues, playing a role in cancer cell proliferation, migration, and invasion. nih.gov Consequently, PAK4 has emerged as a target for anticancer drug development.

Research into pyrazolo[3,4-b]pyridine derivatives has shown some activity against various kinases. In a study focused on the development of Tropomyosin receptor kinase (TRK) inhibitors, a series of pyrazolo[3,4-b]pyridine derivatives were also tested for their activity against other kinases, including PAK4. The results indicated that these compounds exhibited low inhibitory activity against PAK4, with IC₅₀ values generally being over 100 μM. While these findings suggest that the pyrazolopyridine scaffold is not a potent inhibitor of PAK4 in this particular chemical series, it does not preclude the possibility that other derivatives, including those of this compound, could be optimized for PAK4 inhibition. However, dedicated studies on this compound derivatives as PAK4 inhibitors are currently lacking in the literature.

HDGFRP2/PSIP1 Inhibition

Hepatoma-derived growth factor-related protein 2 (HDGFRP2) and its paralog, PC4 and SFRS1 interacting protein 1 (PSIP1), are involved in the recruitment of repair proteins to damaged genes. The PWWP domain of these proteins recognizes methylated histones, and the combined depletion of HDGFRP2 and PSIP1 has been shown to impede the progression of certain cancers. nih.gov

Through fragment-based screening, a compound structurally related to the core of this article, 4-(4-bromo-1H-pyrazol-3-yl)pyridine (BPP), was identified as an inhibitor of the HDGFRP2 PWWP domain. nih.govnih.gov BPP is a dual inhibitor, targeting the PWWP domains of both HDGFRP2 and PSIP1, and represents the first single-digit micromolar inhibitor for this target with high ligand efficiency. nih.govnih.gov Crystal structures have revealed that BPP engages with the aromatic cage of the HDGFRP2 PWWP domain. nih.gov This discovery suggests that BPP is an excellent starting point for the development of chemical tools to investigate the synergistic function of HDGFRP2 and PSIP1. nih.govnih.gov It is important to note that the identified inhibitor is a constitutional isomer of the parent compound of this article, with the pyridine ring attached to the 3-position of the pyrazole instead of the 1-position.

Antimicrobial Activity Investigations

The emergence of antibiotic resistance is a major global health concern, necessitating the discovery of new antimicrobial agents. turkjps.org Pyrazole and pyridine derivatives have been identified as important classes of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. nih.govnih.gov

Antibacterial Efficacy

Various pyrazole and pyrazolo[3,4-b]pyridine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some pyrazolo[3,4-b]pyridine derivatives have shown moderate activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. mdpi.com Additionally, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, with some compounds showing superior in vitro activity compared to ciprofloxacin (B1669076) against several bacterial strains. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values of some pyrazole and pyridine derivatives against various bacterial strains. It is important to note that these are related compounds, and data for this compound derivatives were not specifically found.

Table 1: Antibacterial Activity of Selected Pyrazole and Pyridine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative 6b | E. coli | 13 (IZ) | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative 6d | E. coli | 16 (IZ) | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative 6h | E. coli | 12 (IZ) | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative 6b | S. aureus | 12 (IZ) | mdpi.com |

| Pyrazoline derivative 22 | B. subtilis | 64 | turkjps.org |

| Pyrazoline derivative 24 | E. faecalis | 32 | turkjps.org |

| Pyrazole derivative 3 | E. coli | 0.25 | nih.gov |

| Pyrazole derivative 4 | S. epidermidis | 0.25 | nih.gov |

IZ = Inhibition Zone in mm

Antifungal Properties

In addition to their antibacterial effects, pyrazole and pyridine derivatives have also been investigated for their antifungal properties. Several studies have reported the antifungal activity of various pyrazole-containing compounds against different fungal strains. For instance, certain pyrazole derivatives have shown significant activity against Aspergillus niger and Microsporum audouinii. nih.gov Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also demonstrated activity against fungal strains, with some compounds exhibiting MIC values in the low microgram per milliliter range. mdpi.com

The table below presents the minimum inhibitory concentration (MIC) values for selected pyrazole and pyridine derivatives against common fungal pathogens. Specific antifungal data for this compound derivatives were not available in the reviewed literature.

Table 2: Antifungal Activity of Selected Pyrazole and Pyridine Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole derivative 2 | A. niger | 1 | nih.gov |

| Pyrazole derivative 3 | M. audouinii | 0.5 | nih.gov |

| Pyrazoline derivative 5 | C. albicans | 64 | turkjps.org |

| bis-(imidazole)-pyridine hybrid 5a | C. albicans | 31.25 | mdpi.com |

| bis-(benzimidazole)-pyridine hybrid 6a | C. albicans | 15.62 | mdpi.com |

Receptor Modulation (e.g., Muscarinic Acetylcholine (B1216132) Receptor M4)

Derivatives of the this compound scaffold have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR). nih.govnih.govmonash.edugoogle.com The M4 receptor, a G protein-coupled receptor (GPCR), is a key target for the treatment of neurodevelopmental and neurodegenerative disorders like schizophrenia and Alzheimer's disease. nih.gov PAMs offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine (ACh), without directly activating the receptor themselves, which can lead to improved subtype selectivity and a better side-effect profile compared to traditional agonists. nih.govnih.govmonash.edu

Research has demonstrated that these compounds can significantly increase the potency and efficacy of acetylcholine at the M4 receptor. nih.govnih.govmonash.edu This allosteric modulation is crucial for advancing potential treatments for neurological conditions where M4 receptor signaling is implicated. nih.gov The development of subtype-selective M4 PAMs is a major goal in the field, aiming to provide more targeted and effective therapies. nih.govnih.govmonash.edu

Structure-Activity Relationship (SAR) Studies and Molecular Modeling

The exploration of the structure-activity relationships (SAR) of this compound derivatives has been a critical component in the optimization of their properties as M4 PAMs. These studies, complemented by molecular modeling, have provided valuable insights into the structural requirements for potent and selective receptor modulation.

Identification of Key Pharmacophores and Structural Motifs

SAR studies have pinpointed several key structural features within the this compound framework that are essential for M4 PAM activity. The core scaffold itself, consisting of a pyridine ring linked to a pyrazole moiety, is a fundamental pharmacophore. nih.govnih.gov Modifications to this core and its substituents have revealed important determinants of activity.

Key areas of modification that have been explored include:

The Pyridine Core: The nitrogen atom's position within the pyridine ring has been shown to be important for the allosteric profile. nih.gov

The Pyrazole Moiety: Substitution on the pyrazole ring, including the position and nature of the substituent, can significantly impact the compound's allosteric properties. nih.gov

Substituents on the Pyridine and Pyrazole Rings: The addition of various functional groups to both the pyridine and pyrazole rings has been systematically investigated to understand their influence on potency, efficacy, and selectivity. nih.govnih.gov For instance, the introduction of a 2-methylisoindolin-1-one (B1605200) motif has been a key area of exploration. nih.gov

One notable finding from SAR studies is that even minor structural alterations can lead to significant changes in the pharmacological profile, affecting baseline activity, potency (pEC50), and maximal effect (Emax). nih.govnih.govmonash.edu

Table 1: Impact of Structural Modifications on M4 PAM Activity

| Compound/Modification | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Parent Scaffold | 2-phenyl-3-(1H-pyrazol-4-yl)pyridine | Basis for derivative synthesis | nih.gov |

| Analogue 7 | Altered position of pyridine nitrogen | Noticeable drop in baseline, potency, and efficacy compared to 6g | nih.gov |

| Alkylation of Pyrazole | Introduction of alkyl groups on the pyrazole ring | Achieved respectable yields, a common synthetic strategy | nih.gov |

| [18F]12 | Radiofluorinated analogue | Developed as a potential PET radioligand for imaging M4 receptors | nih.gov |

Rational Design for Improved Potency and Selectivity

For example, based on the understanding of key pharmacophoric elements, researchers have synthesized new analogues with modifications aimed at optimizing their allosteric effects. This has led to the discovery of novel PAMs with improved properties compared to the initial lead compounds. nih.govnih.govmonash.edu The systematic exploration of different substituents and their positions has been a key strategy in this process. nih.gov

In silico Studies (e.g., Docking, Molecular Dynamics)

In silico methods, such as molecular docking and molecular dynamics simulations, have played a crucial role in understanding the interactions between this compound derivatives and the M4 receptor at a molecular level. nih.govnih.govelsevierpure.comcsfarmacie.cz

Molecular docking studies have been used to predict the binding modes of these compounds within the allosteric site of the M4 receptor. nih.gov These studies have helped to rationalize the observed SAR data by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov For instance, docking studies have elucidated how the pyrazole moiety can form hydrogen bonds with hinge region residues of a target kinase. nih.gov

These computational approaches provide a powerful tool for the rational design of new compounds with potentially enhanced affinity and selectivity, guiding the synthetic efforts towards more promising candidates. nih.govnih.gov

Advanced Research Topics and Future Directions

Supramolecular Chemistry and Self-Assembly of Pyrazole-Pyridine Systems

Pyrazole (B372694) and its derivatives are recognized as versatile building blocks in the field of supramolecular chemistry. rsc.org The pyrazole ring's ability to form various coordination modes with metal ions, along with the potential for hydrogen bonding, allows for the construction of complex, self-assembled structures. rsc.orgresearchgate.net The presence of the pyridine (B92270) ring in 2-(4-bromo-1H-pyrazol-1-yl)pyridine introduces an additional coordination site, enhancing its capability to form diverse supramolecular architectures. rsc.org

Research in this area focuses on how these molecules interact to form larger, well-ordered structures such as metal-organic frameworks (MOFs), coordination polymers, and liquid crystals. rsc.org The bromo-substituent on the pyrazole ring can influence the electronic properties and steric interactions within these assemblies, potentially leading to materials with novel properties. The study of how 4-halogenated-1H-pyrazoles form different hydrogen-bonding motifs, such as dimers, trimers, tetramers, and catemers, provides insight into the self-assembly processes. mdpi.com For instance, 4-bromo-1H-pyrazole is known to form trimeric hydrogen-bonding motifs. mdpi.com

Applications in Materials Science

The potential applications of this compound in materials science are vast and varied. Its structural components are found in compounds used for:

Organic Light-Emitting Diodes (OLEDs): Pyridine and pyrazole derivatives are common in the design of materials for OLEDs.

Catalysis: The nitrogen atoms in the pyridine and pyrazole rings can act as ligands for metal catalysts, making this compound a candidate for use in catalytic processes. chemscene.com

Ion Exchange Resins and Molecular Sieves: The specific binding capabilities of pyrazole-pyridine systems could be harnessed in the development of materials for separation and purification technologies.

The compound's utility as a building block in the synthesis of more complex molecules further expands its potential in creating novel materials with tailored electronic and optical properties. ambeed.com

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the properties of this compound relies on advanced spectroscopic techniques. These methods provide detailed information about its structure, bonding, and electronic transitions.

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the molecular structure. nih.gov |

| Infrared (IR) Spectroscopy | Identifies characteristic vibrational modes of the functional groups present in the molecule, such as C-N, C=N, and C-Br stretching vibrations. nih.gov |

| UV-Vis Spectroscopy | Reveals electronic transitions within the molecule, typically showing π-π* transitions characteristic of the aromatic rings. nih.gov |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com |

Recent studies on related halogenated pyrazole derivatives have utilized these techniques to compare experimental data with computational predictions, leading to a deeper understanding of their structural and electronic properties. mdpi.com

Theoretical and Computational Chemistry of this compound

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound at a quantum mechanical level.

Density Functional Theory (DFT) is a widely used method to calculate the electronic structure and properties of molecules. nih.govresearchgate.net Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, while the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent on the molecule's properties. nih.gov These calculations can provide insights into:

Optimized molecular geometry.

Vibrational frequencies for comparison with experimental IR spectra. researchgate.net

Energies of frontier molecular orbitals (HOMO and LUMO).

Molecular electrostatic potential maps.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. nih.gov Global reactivity descriptors such as electronegativity, hardness, and softness can be calculated from the HOMO and LUMO energies to predict the molecule's behavior in chemical reactions. nih.gov

Natural Bond Orbital (NBO) analysis can be used to study intramolecular charge transfer and delocalization of electron density. nih.gov These theoretical studies are crucial for designing new molecules with specific electronic properties and for understanding their potential applications in areas like medicinal chemistry and materials science. nih.govnih.gov

Development of Novel Synthetic Methodologies for Diversification

The development of new synthetic methods is key to creating a diverse library of derivatives based on the this compound scaffold. This allows for the fine-tuning of its properties for specific applications. Key synthetic strategies include:

Cross-Coupling Reactions: The bromo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and direct arylation, enabling the introduction of different functional groups. smolecule.com

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto the pyrazole ring, which can then be further modified. nih.gov

Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials, offering an efficient route to diversified libraries of pyrazole-containing compounds. nih.gov

Research in this area aims to develop more efficient, environmentally friendly, and versatile synthetic routes to access a wide range of derivatives with potential applications in drug discovery and materials science. nih.govresearchgate.net

Exploration of New Biological Targets and Therapeutic Areas

While direct biological activity of this compound is not extensively documented, its structure serves as a privileged scaffold for developing novel therapeutic agents. The future exploration of this compound will likely focus on its use as a versatile intermediate to synthesize libraries of derivatives for screening against a wide array of biological targets.

Kinase Inhibition in Oncology: The pyrazole and pyridine moieties are integral components of numerous kinase inhibitors. nih.govnih.gov Many approved and investigational anticancer drugs target protein kinases like Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs). nih.gov For instance, derivatives of pyrazolo[3,4-d]pyrimidine are known to be potent kinase inhibitors, leveraging their structural similarity to the adenine (B156593) ring of ATP to bind to the kinase active site. rsc.org Future research can utilize this compound as a building block to design novel inhibitors targeting kinases implicated in cancer, such as:

PIM-1 Kinase: Pyrazolyl pyridine conjugates have shown potential as PIM-1 kinase inhibitors, which are attractive targets in oncology. nih.gov

CDK2: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent and selective CDK2 inhibitors. nih.gov

EGFR and VEGFR-2: Pyrazole-based hybrids have been explored as inhibitors of key receptors like EGFR and VEGFR-2, which are crucial in tumor growth and angiogenesis. nih.gov

The bromine atom on the this compound scaffold is particularly advantageous, providing a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents and generate extensive chemical libraries for high-throughput screening. mdpi.com

Anti-inflammatory and Antimicrobial Agents: Pyrazole derivatives have a long history as anti-inflammatory agents. nih.govmdpi.com Furthermore, pyridine-based compounds, including those fused or conjugated with other heterocycles like pyrazole, have demonstrated significant antimicrobial and antiviral activities. nih.gov Future work could involve synthesizing derivatives of this compound and evaluating their efficacy against inflammatory targets (e.g., COX enzymes, IKK-2 kinase) and a spectrum of bacterial and fungal pathogens. mdpi.com

| Potential Target Class | Specific Examples | Therapeutic Area | Relevant Findings for Scaffolds |

| Protein Kinases | CDK2, PIM-1, EGFR, FGFR, JAK1 | Oncology | Pyrazole and pyridine are privileged scaffolds in kinase inhibitors. nih.govnih.govnih.gov |

| Inflammatory Enzymes | COX, IKK-2, p38-MAPK | Inflammation | Pyrazolyl-ureas and other derivatives show anti-inflammatory potential. mdpi.com |

| Microbial Targets | DNA Gyrase, Various bacterial enzymes | Infectious Diseases | Pyridine and pyrazole hybrids exhibit antibacterial and antifungal properties. nih.gov |

Interdisciplinary Research with Nanotechnology and Chemical Biology

The unique chemical properties of this compound make it a candidate for integration into advanced, interdisciplinary research fields such as nanotechnology and chemical biology.

Applications in Nanotechnology: The intersection of nanotechnology and medicinal chemistry offers novel solutions for drug delivery and catalysis. Pyrazole derivatives have been successfully incorporated into nanoparticles to enhance their solubility and antibacterial efficacy. nih.gov In other studies, magnetic nanoparticles have been used as recyclable catalysts for the efficient synthesis of pyrazoles. rsc.org

Future research could explore the use of this compound in several nanotechnological applications:

Functionalization of Nanoparticles: The compound could be used to functionalize the surface of nanoparticles (e.g., gold, silica (B1680970), or polymer-based). The pyrazolyl-pyridine moiety could serve as a ligand for metal ions or as a recognition motif, while the bromo-substituent provides a site for covalent attachment to the nanoparticle surface. rsc.orgresearchgate.net

Development of Nano-catalysts: Immobilization of metal complexes containing this compound as a ligand onto a nanoscale support could lead to novel, reusable catalysts for organic synthesis.

Drug-Delivery Systems: Derivatives of the compound could be encapsulated within nanocarriers like liposomes or micelles to improve their pharmacokinetic profiles for therapeutic applications.

Applications in Chemical Biology: Chemical biology utilizes small molecules as tools to study and manipulate biological systems. Pyridine and pyrazole scaffolds are frequently employed in the design of chemical probes. researchgate.netontosight.ai

Fluorescent Probes: Pyridine-based molecules are well-established as fluorescent sensors for detecting metal ions and other small molecules. researchgate.netmdpi.com The this compound core could be modified by attaching a fluorophore, potentially via the bromine handle, to create novel probes for bio-imaging. The pyrazolyl-pyridine unit itself might participate in analyte recognition, enabling the detection of specific species within living cells. nih.govmdpi.com

Affinity-Based Probes and Target Identification: The compound can serve as a scaffold for creating affinity-based probes to identify new biological targets. By attaching a reporter tag (like biotin) and a photoreactive group, derivatives could be used in photoaffinity labeling experiments to covalently link to and identify their protein binding partners. The established role of the pyrazole scaffold in potent kinase inhibitors makes it an excellent starting point for designing such probes to investigate kinase signaling pathways. nih.gov

| Interdisciplinary Field | Potential Application | Role of this compound |

| Nanotechnology | Surface Functionalization | Ligand for nanoparticle coating; bromo- group for covalent attachment. nih.govrsc.org |

| Nanocatalysis | Scaffold for ligands to be immobilized on nano-supports. rsc.org | |

| Chemical Biology | Fluorescent Probes | Core structure for sensors; bromo- group for fluorophore attachment. researchgate.netmdpi.com |

| Target Identification | Scaffold for developing affinity-based probes to study protein function. nih.gov |

Q & A

Q. What are the common synthetic routes for 2-(4-Bromo-1H-pyrazol-1-yl)pyridine?

The compound is typically synthesized via bromination of pyrazole intermediates followed by coupling with pyridine derivatives. For example:

- Bromination : Bromine or brominating agents (e.g., NBS) are used to introduce the bromo group at the 4-position of the pyrazole ring .

- Coupling : Copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) link the brominated pyrazole to pyridine .

- Example : A reported synthesis achieved a 79.3% yield via cyclization of intermediates, confirmed by NMR and IR spectroscopy .

Table 1: Representative Synthetic Conditions

| Method | Catalyst/Reagents | Yield | Key Characterization | Reference |

|---|---|---|---|---|

| Bromination + Coupling | NBS, Pd(OAc)₂, ligand | ~80% | NMR, IR, Elemental |

Q. What analytical techniques are used to characterize this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity (e.g., δ 7.71–8.07 ppm for aromatic protons) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O at 1653 cm⁻¹, NH at 3253 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 224.05) .

- Elemental Analysis : Ensures stoichiometric ratios (e.g., C: 48.40%, H: 3.90%) .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Preferred Solvents : DMSO, ethanol, or DMF are recommended for initial dissolution trials due to moderate polarity .

- In Vivo Formulation : For animal studies, use co-solvents like 10% Cremophor EL in saline for poorly water-soluble compounds .

Table 2: Solubility Guidelines

| Solvent | Compatibility | Notes |

|---|---|---|

| DMSO | High | Use for stock solutions (>10 mM) |

| Ethanol | Moderate | Limited for in vivo applications |

| DMF | High | Avoid in biological assays |

Advanced Research Questions

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Crystallographic Parameters : Single-crystal X-ray diffraction reveals bond angles (e.g., C23—C22—C21 = 175.5°) and torsion angles (e.g., O2’—C21’—C22’ = −71.7°) .

- Data Collection : Use programs like CrystalClear for refinement and SHELXL97 for structure solution .

- Validation : Compare experimental data (e.g., σmax = 0.38 e Å⁻¹) with computational models .

Q. How to design experiments to study structure-activity relationships (SAR) for derivatives?

- Substituent Variation : Introduce groups at the pyridine or pyrazole positions (e.g., esters, fluorinated groups) to assess electronic effects .

- Example: Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (C₆H₇BrN₂O₂) modifies solubility and reactivity .

Q. How to optimize reaction conditions for coupling reactions involving this compound?

- Catalyst Screening : Test Pd/Cu catalysts with ligands (e.g., XPhos) to improve yield .

- Temperature Control : Reactions at 80–100°C often balance efficiency and decomposition .

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations).

- Multi-Technique Approach : Combine IR (functional groups), MS (molecular weight), and elemental analysis (composition) .

- Crystallographic Confirmation : Resolve ambiguous peaks via X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。